molecular formula C23H33N3O2 B5140183 N-[1-(1-adamantyl)-2-[2-(dimethylamino)ethylamino]-2-oxoethyl]benzamide

N-[1-(1-adamantyl)-2-[2-(dimethylamino)ethylamino]-2-oxoethyl]benzamide

Cat. No.: B5140183
M. Wt: 383.5 g/mol
InChI Key: ACHXVCADWUHXDY-UHFFFAOYSA-N
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Description

N-[1-(1-adamantyl)-2-[2-(dimethylamino)ethylamino]-2-oxoethyl]benzamide is a synthetic organic compound characterized by the presence of an adamantyl group, a dimethylaminoethylamino group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-adamantyl)-2-[2-(dimethylamino)ethylamino]-2-oxoethyl]benzamide typically involves multiple steps. One common method includes the reaction of 1-adamantylamine with 2-bromo-N,N-dimethylacetamide to form an intermediate, which is then reacted with benzoyl chloride to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-adamantyl)-2-[2-(dimethylamino)ethylamino]-2-oxoethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or adamantyl derivatives.

Scientific Research Applications

N-[1-(1-adamantyl)-2-[2-(dimethylamino)ethylamino]-2-oxoethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-[1-(1-adamantyl)-2-[2-(dimethylamino)ethylamino]-2-oxoethyl]benzamide involves its interaction with specific molecular targets. The adamantyl group is known for its ability to enhance the lipophilicity and membrane permeability of the compound, facilitating its entry into cells. The dimethylaminoethylamino group can interact with various enzymes and receptors, modulating their activity. The benzamide moiety may contribute to the compound’s binding affinity to specific proteins, influencing cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1-adamantyl)-2-(methylamino)-2-oxoethyl]-4-nitrobenzamide
  • N-[1-(1-adamantyl)-2-(cyclohexylamino)-2-oxoethyl]benzamide

Uniqueness

N-[1-(1-adamantyl)-2-[2-(dimethylamino)ethylamino]-2-oxoethyl]benzamide is unique due to the presence of the dimethylaminoethylamino group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

N-[1-(1-adamantyl)-2-[2-(dimethylamino)ethylamino]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O2/c1-26(2)9-8-24-22(28)20(25-21(27)19-6-4-3-5-7-19)23-13-16-10-17(14-23)12-18(11-16)15-23/h3-7,16-18,20H,8-15H2,1-2H3,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHXVCADWUHXDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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